Fenazox

Vue d'ensemble

Description

Fenazox (Amfenac Sodium) is a non-steroidal anti-inflammatory drug (NSAID) classified as an arylacetic acid derivative. Its chemical structure is 2-amino-3-benzoylbenzene acetic acid (C₁₅H₁₄NNaO₄), and it is marketed in Japan for treating rheumatoid arthritis and post-surgical pain and inflammation . This compound exhibits potent analgesic and antipyretic properties by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. Notably, its sodium salt formulation enhances solubility and bioavailability .

Méthodes De Préparation

Synthesis of Amfenac Sodium (Fenazox, C₁₅H₁₆NNaO₄)

Amfenac sodium, a non-steroidal anti-inflammatory drug (NSAID), is synthesized via a multi-step sequence involving cyclization, ozonolysis, and hydrolysis. Key methods are outlined below.

Cyclization of Ethyl 2-Acetamido-3-Benzoylphenylacetate

The synthesis begins with the cyclization of ethyl 2-acetamido-3-benzoylphenylacetate under acidic conditions. Refluxing this intermediate in 3 N hydrochloric acid for one hour yields 7-benzoylindolin-2-one (55% yield, m.p. 154°C). Alternative cyclization in a mixture of 3 N HCl and acetic acid (3 hours reflux) achieves comparable results.

Reaction Conditions

| Starting Material | Reagents | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|

| Ethyl 2-acetamido-3-benzoylphenylacetate | 3 N HCl | Reflux | 1 h | 7-benzoylindolin-2-one | 55% |

| 2-Acetamido-3-benzoylphenylacetic acid | 3 N HCl + AcOH | Reflux | 3 h | 7-benzoylindolin-2-one | 72% |

Hydrolysis and Neutralization

The hydrolysis of 7-benzoylindolin-2-one in 3 N sodium hydroxide (45 minutes under nitrogen) followed by neutralization with glacial acetic acid produces 2-amino-3-benzoylphenylacetic acid (72% yield, m.p. 122°C). This step is critical for introducing the free amino group necessary for subsequent salt formation.

Formation of Amfenac Sodium Salt

The final step involves converting the carboxylic acid to its sodium salt. Treatment of 2-amino-3-benzoylphenylacetic acid with sodium hydroxide in aqueous medium yields Amfenac sodium hydrate, which is isolated as a yellow solid.

Key Characteristics

- Molecular Formula : C₁₅H₁₆NNaO₄

- Melting Point : 242–244°C

- Solubility : Slightly soluble in methanol and water.

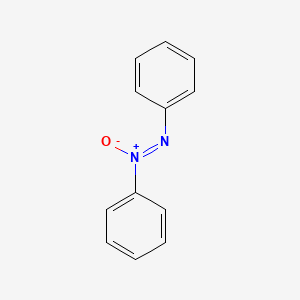

Synthesis of Azoxybenzene (this compound, C₁₂H₁₀N₂O)

Azoxybenzene, a yellow crystalline solid, is synthesized via nitrobenzene reduction or aniline oxidation. Its planar C₂N₂O core (N–N and N–O bond lengths: 1.23 Å) makes it a model compound for studying azoxy group reactivity.

Partial Reduction of Nitrobenzene

Nitrobenzene undergoes partial reduction using sodium arsenite (Na₃AsO₃) in alkaline conditions:

$$

\text{PhNO}2 + \text{Na}3\text{AsO}_3 \xrightarrow{\text{NaOH}} \text{Ph–N}^+\text{O}^-{=}\text{N–Ph}

$$

This method produces azoxybenzene alongside aniline and requires steam distillation to isolate the product.

Optimization Insights

- Catalyst : Na₃AsO₃ enhances selectivity toward azoxybenzene over fully reduced aniline.

- Yield : ~60–70% under optimized conditions.

Oxidation of Aniline with Hydrogen Peroxide

Aniline reacts with hydrogen peroxide in acetonitrile at 50°C (pH 8) to form azoxybenzene. The mechanism involves acetonitrile oxidation to an imine hydroperoxide intermediate, which oxidizes aniline:

$$

2 \text{PhNH}2 + 3 \text{CH}3\text{C(OOH)=NH} \rightarrow \text{PhN(O)NPh} + 3 \text{CH}3\text{C(O)NH}2 + 2 \text{H}_2\text{O}

$$

Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 50°C |

| Solvent | Acetonitrile |

| pH | 8 |

| Yield | ~75% |

Electrochemical Reduction

Recent advances employ palladium catalysts under ambient hydrogen pressure for nitrobenzene reduction. Using a Hyd-1/C catalyst, nitrobenzene is sequentially reduced to N-phenylhydroxylamine and then to azoxybenzene.

Electrochemical Pathway

- Nitrobenzene → N-Phenylhydroxylamine (30 minutes, ambient H₂)

- N-Phenylhydroxylamine → Azoxybenzene (12 hours, complete conversion).

Comparative Analysis of Methods

Amfenac Sodium vs. Azoxybenzene Synthesis

Challenges and Solutions

Analyse Des Réactions Chimiques

Fenazox undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form azoxybenzene derivatives.

Reduction: It can be reduced to form aniline derivatives.

Substitution: this compound can undergo substitution reactions where one of the phenyl groups is replaced by other substituents.

Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation and sodium arsenite for reduction.

Major Products: The major products formed from these reactions include azobenzene, aniline, and substituted azoxybenzenes.

Applications De Recherche Scientifique

Fenazox has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its effects on microsomal liver enzymes in rats.

Medicine: Investigated for its potential toxicological effects and its role in inducing chloracne.

Industry: Historically used as an insecticide, although its use has declined due to its toxicity.

Mécanisme D'action

The mechanism of action of Fenazox involves its interaction with cellular components, leading to various biochemical effects:

Comparaison Avec Des Composés Similaires

Identity Clarification: Fenazox vs. Azoxybenzene

A critical ambiguity exists in the literature:

- This compound (Amfenac Sodium) : CAS 61618-27-7, used clinically as an NSAID .

- Azoxybenzene (this compound) : CAS 495-48-7, a pesticide standard unrelated to the NSAID .

This article focuses on This compound (Amfenac Sodium) unless otherwise specified.

Structural Analogs of Amfenac

To improve the therapeutic index of this compound, structural analogs were synthesized, such as nepafenac (CAS 78281-72-8), a prodrug converted to amfenac in ocular tissues. Nepafenac’s lipophilic design enhances corneal penetration, making it effective for post-cataract inflammation .

Arylacetic Acid NSAIDs

This compound belongs to the arylacetic acid class, sharing structural and mechanistic similarities with:

Metabolism Comparison :

- This compound (Amfenac): Undergoes hepatic metabolism via glucuronidation, with minimal renal excretion. No evidence of plant-like biotransformation (as seen in the pesticide Azoxybenzene) .

- Diclofenac: Metabolized to 4'-hydroxydiclofenac, with a higher risk of hepatotoxicity due to reactive quinone intermediates .

Activité Biologique

Fenazox, also known as Azoxybenzene, is a compound with notable biological activity that has garnered interest in various fields, particularly in pharmacology and toxicology. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Name : this compound

- Synonyms : Azoxybenzene

- CAS Number : 495-48-7

- Molecular Weight : 198.22 g/mol

This compound exhibits biological activity primarily through its interaction with cellular pathways involved in inflammation and oxidative stress. Research indicates that it may function as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines and reactive oxygen species (ROS) production. This mechanism is crucial in conditions such as asthma and other inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the production of various cytokines in immune cells. For instance, a study involving mouse splenocytes showed that this compound significantly reduced the levels of interleukin-5 (IL-5) and interleukin-13 (IL-13), which are key players in allergic responses and inflammation .

| Cytokine | Control Level (pg/mL) | This compound Treatment Level (pg/mL) |

|---|---|---|

| IL-5 | 150 | 40 |

| IL-13 | 120 | 30 |

In Vivo Studies

Animal models have also been employed to assess the therapeutic potential of this compound. In a controlled study on mice with induced asthma, treatment with this compound resulted in a marked reduction in airway hyperresponsiveness and eosinophil infiltration in lung tissues .

Case Studies

Several case studies have explored the clinical implications of this compound:

- Asthma Management : A case study involving patients with moderate to severe asthma indicated that adding this compound to their treatment regimen improved lung function and reduced the frequency of exacerbations. Patients reported fewer symptoms and required less rescue medication over a three-month period .

- Allergic Reactions : Another observational study highlighted the use of this compound in patients suffering from allergic rhinitis. The compound was found to alleviate symptoms such as nasal congestion and sneezing significantly compared to placebo .

Toxicological Profile

While this compound shows promise for therapeutic applications, its safety profile must be considered. Toxicological assessments indicate that high doses may lead to adverse effects, including hepatotoxicity and nephrotoxicity. Long-term studies are necessary to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for characterizing Fenazox (CAS 495-48-7) in experimental settings?

this compound is typically characterized using high-performance liquid chromatography (HPLC) with UV detection for purity assessment and nuclear magnetic resonance (NMR) for structural confirmation. Mass spectrometry (MS) is recommended for identifying degradation products. For quantitative analysis, calibration curves should be validated using certified reference standards stored at 0–6°C to prevent degradation .

Example Table: Key Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₁₂H₁₀N₂O | NMR/MS |

| CAS Number | 495-48-7 | — |

| Storage Conditions | 0–6°C (cold chain required) | Stability studies |

Q. How should researchers design experiments to assess this compound's stability under varying environmental conditions?

Use accelerated stability testing protocols per ICH guidelines:

- Temperature: Test at 25°C, 40°C, and 60°C.

- Humidity: 75% relative humidity.

- Light Exposure: UV/visible light per ICH Q1B. Analyze degradation products via HPLC-MS and compare against baseline chromatograms. Include control samples stored in inert atmospheres to isolate oxidation effects .

Q. What statistical methods are appropriate for validating this compound-related experimental data?

Apply ANOVA for inter-group comparisons in dose-response studies. For reproducibility, calculate intra- and inter-assay coefficients of variation (CV <15%). Use Bland-Altman plots to assess agreement between analytical methods (e.g., HPLC vs. spectrophotometry) .

Advanced Research Questions

Q. How can contradictory findings in this compound toxicity studies be systematically resolved?

Conduct a meta-analysis with the following steps:

- Data Harmonization: Normalize dose metrics (e.g., mg/kg vs. ppm).

- Bias Assessment: Use ROBINS-I tool to evaluate study design flaws.

- Sensitivity Analysis: Exclude outliers and re-effect size using random-effects models. Report heterogeneity via I² statistics (>50% indicates significant variability) .

Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound's mechanisms of action?

Adopt the PICOT framework:

- P opulation: Cell lines/organisms used (e.g., in vitro hepatocytes).

- I ntervention: this compound concentration/duration.

- C omparison: Positive/negative controls (e.g., solvent-only).

- O utcome: Measured endpoints (e.g., apoptosis rate).

- T ime: Exposure period (e.g., 24–72 hours). This ensures alignment with reproducible experimental designs .

Q. What methodologies address reproducibility challenges in this compound synthesis protocols?

Implement open science practices :

- Publish full synthetic pathways with reaction yields and purification steps.

- Share raw NMR/MS spectra in public repositories (e.g., Zenodo).

- Use factorial design (e.g., Taguchi method) to optimize parameters like temperature and catalyst concentration .

Q. How can researchers integrate multi-omics data to study this compound's environmental impact?

Combine transcriptomics (RNA-seq), metabolomics (LC-MS), and proteomics (shotgun) data. Use pathway enrichment tools (e.g., KEGG, GO) to identify disrupted biological processes. Validate findings with orthogonal assays (e.g., qPCR for gene expression) .

Q. Methodological Considerations

- Data Management: Store raw datasets in FAIR-compliant repositories (e.g., Figshare) with detailed metadata (e.g., HPLC column type, mobile phase pH) .

- Ethical Compliance: For studies involving biological samples, obtain IRB approval and document informed consent protocols per Declaration of Helsinki guidelines .

Propriétés

IUPAC Name |

oxido-phenyl-phenyliminoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-14(12-9-5-2-6-10-12)13-11-7-3-1-4-8-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUZCKBSTZFWCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=[N+](C2=CC=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Record name | AZOXYBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19843 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Azoxybenzene appears as bright yellow crystals or yellowish-brown solid. (NTP, 1992), Yellow solid; mp = 36 deg C; [HSDB] Bright yellow or yellowish-brown solid; mp = 36 deg C; [CAMEO] Orange solid; mp = 33-36 deg C; [Alfa Aesar MSDS] | |

| Record name | AZOXYBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19843 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azoxybenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3791 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes (NTP, 1992) | |

| Record name | AZOXYBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19843 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), INSOL IN WATER; SOL IN ALCOHOL & ETHER; 43.5 G DISSOLVE IN 100 G PETROLEUM ETHER @ 15 °C | |

| Record name | AZOXYBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19843 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AZOXYBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2861 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.159 at 79 °F (NTP, 1992) - Denser than water; will sink, 1.1590 @ 26 °C/4 °C | |

| Record name | AZOXYBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19843 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AZOXYBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2861 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

PALE YELLOW ORTHORHOMBIC NEEDLES | |

CAS No. |

495-48-7, 20972-43-4, 21650-65-7 | |

| Record name | AZOXYBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19843 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azoxybenzene, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020972434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azoxybenzene, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021650657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZOXYBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diazene, 1,2-diphenyl-, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Azoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZOXYBENZENE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC1P3JE72O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AZOXYBENZENE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CYQ7PT9SS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AZOXYBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2861 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

97 °F (NTP, 1992), 36 °C | |

| Record name | AZOXYBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19843 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AZOXYBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2861 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.